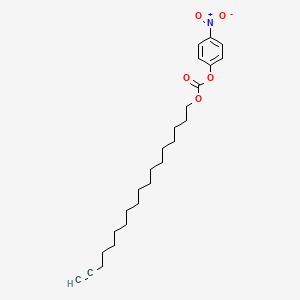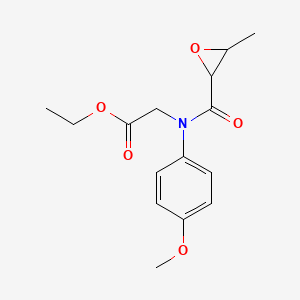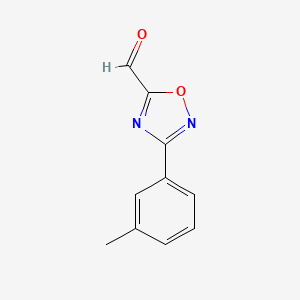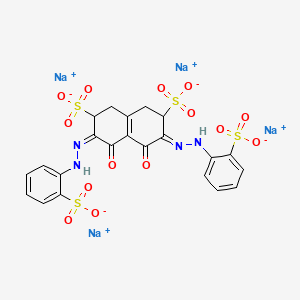
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is a chemical compound with the molecular formula C25H37NO5. It is characterized by the presence of a nitrophenyl group and a long alkyne chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate typically involves the reaction of 4-nitrophenol with 17-octadecyn-1-ol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted carbonate esters.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate involves its interaction with molecular targets through its nitrophenyl and alkyne groups. The nitrophenyl group can participate in electron transfer reactions, while the alkyne chain can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the long alkyne chain.
4-Nitrophenyl Carbamate: Contains a carbamate group instead of a carbonate ester.
4-Nitrophenyl Acetate: Contains an acetate group instead of a carbonate ester.
Uniqueness
4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition .
Eigenschaften
Molekularformel |
C25H37NO5 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(4-nitrophenyl) octadec-17-ynyl carbonate |
InChI |
InChI=1S/C25H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25(27)31-24-20-18-23(19-21-24)26(28)29/h1,18-21H,3-17,22H2 |
InChI-Schlüssel |
ZGYBPEXMOMOEBG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1r,2r,4s)-Rel-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12276897.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)




![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
![3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid](/img/structure/B12276942.png)
